Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride
Description
Historical Context and Development of Pyridyl-Substituted Amino Esters
The exploration of pyridine derivatives in organic chemistry dates to the mid-19th century, with Thomas Anderson’s isolation of pyridine from bone oil in 1849. Pyridine’s structural resemblance to benzene, but with a nitrogen atom replacing one methine group, endowed it with unique electronic properties, including weak basicity and aromatic stability. Early synthetic methods, such as the Chichibabin synthesis (1924), enabled large-scale production of pyridine and its alkylated derivatives, laying the groundwork for functionalized pyridines.
The integration of pyridine into amino acid frameworks emerged in the 20th century, driven by the demand for bioactive molecules. In 1971, researchers demonstrated the utility of 2-pyridyl esters in peptide synthesis, leveraging their reactivity as acylating agents. This marked a pivotal shift toward pyridyl-substituted amino esters, which combined pyridine’s electronic effects with amino acids’ chiral and functional diversity. The development of α,α-disubstituted amino acids, such as those bearing pyridyl groups, gained traction due to their conformational rigidity and resistance to enzymatic degradation.
Significance of Ethyl 2-(Methylamino)-2-(Pyridin-3-yl)Acetate Dihydrochloride in Modern Chemical Research
This compound (C~10~H~16~Cl~2~N~2~O~2~) exemplifies the convergence of pyridine chemistry and amino acid functionalization. Its dihydrochloride salt form enhances solubility in polar solvents, facilitating its use in synthetic workflows. The compound’s quaternary α-carbon, flanked by a pyridin-3-yl group and methylamino substituent, introduces steric and electronic effects critical for modulating reactivity in nucleophilic acyl substitutions.
Modern applications emphasize its role in peptidomimetic design. The three-component synthesis of α-pyridyl amino acid derivatives, as described by Johnson and Marsden (2022), highlights the compound’s utility in generating structurally complex motifs without precious-metal catalysts. This method avoids decarboxylation pitfalls associated with free α-pyridyl amino acids, enabling efficient access to peptide precursors.
| Property | Value |
|---|---|
| Molecular Formula | C~10~H~16~Cl~2~N~2~O~2~ |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | Ethyl 2-(methylamino)-2-pyridin-3-ylacetate dihydrochloride |
| Key Structural Features | Pyridin-3-yl, methylamino, ethyl ester, dihydrochloride salt |
Structure-Function Relationship Paradigms in Pyridine-Based Amino Esters
The pharmacological and synthetic relevance of this compound stems from its distinct structural features:
Pyridin-3-yl Substituent : The meta-positioned nitrogen in the pyridine ring withdraws electron density via inductive effects, polarizing the adjacent α-carbon and enhancing electrophilicity. This facilitates nucleophilic attacks, as seen in peptide coupling reactions. Comparatively, pyridin-2-yl or -4-yl isomers exhibit altered electronic profiles, affecting regioselectivity in substitutions.
Methylamino Group : The N-methylation reduces basicity relative to primary amines, minimizing undesired protonation during reactions. This modification also introduces steric hindrance, directing nucleophiles toward the ester carbonyl.
Ethyl Ester Moiety : Ethyl esters balance reactivity and stability, serving as transient protecting groups that hydrolyze under mild conditions. Their lipophilicity aids in substrate solubility during solid-phase synthesis.
Dihydrochloride Salt Form : The protonation of both the pyridine nitrogen and methylamino group increases aqueous solubility, critical for homogeneous reaction conditions. This ionic form also stabilizes intermediates against degradation during multi-step syntheses.
The interplay of these features underscores the compound’s versatility. For instance, in the synthesis of peptidomimetics, the pyridin-3-yl group stabilizes transition states through π-π interactions, while the ethyl ester enables efficient acyl transfer to amino nucleophiles. These structure-function insights guide the rational design of pyridine-derived amino esters for targeted applications in medicinal and synthetic chemistry.
Properties
IUPAC Name |
ethyl 2-(methylamino)-2-pyridin-3-ylacetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8;;/h4-7,9,11H,3H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIIMYOSRVOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with ethyl chloroacetate in the presence of methylamine. The reaction proceeds under controlled conditions, often requiring a specific temperature range and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride can be contextualized by comparing it to related pyridine and acetamide derivatives. Below is a detailed analysis:
Structural Analogues
2.1.1 Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)
- Structure : Pyrimidine core with thioether and thietane substituents.
- Molecular Formula: Not explicitly stated, but likely larger than the target compound due to the pyrimidine ring and thietane group.
- Key Differences : Replaces the pyridine ring with a pyrimidine heterocycle and introduces a sulfur-containing thietane group. These modifications likely alter electronic properties and bioavailability compared to the target compound .
2.1.2 Betahistine Hydrochloride (C₈H₁₂N₂·2HCl)
- Structure : Pyridine ring linked to an ethylamine chain (N-methyl substitution).
- Molecular Weight : 209.11 g/mol (dihydrochloride form).
- Key Differences : Lacks the acetamide ester group but shares the pyridine and dihydrochloride salt features.
- Pharmacology : A well-established drug for vertigo and Ménière’s disease, highlighting its therapeutic relevance compared to the target compound, which lacks reported clinical data .
2.1.3 Ethyl 2-(((E)-3-(Dimethylamino)Allylidene)Amino)Acetate Hydrochloride
- Structure: Conjugated allylidene amino group with dimethylamino substituents.
- Molecular Formula: C₉H₁₇ClN₂O₂ (monohydrochloride).
- The monohydrochloride salt form also distinguishes its ionic properties .
Functional Analogues
2.2.1 Fluorinated Acrylate Esters (e.g., 2-Propenoic Acid, 2-[Ethyl[(Pentadecafluoroheptyl)Sulfonyl]Amino]Ethyl Ester)
- Structure : Fluorinated alkyl chains and sulfonyl groups attached to acrylate esters.
- Key Differences : High lipophilicity due to perfluoroalkyl chains, making these compounds suitable for industrial applications (e.g., surfactants, polymers) rather than pharmaceuticals. Contrasts with the target compound’s simpler pyridine-acetamide design .
2.2.2 (E)-Methyl 3-(2-Chloro-3-(Dimethoxymethyl)Pyridin-4-yl)Acrylate
- Structure : Chloro- and dimethoxymethyl-substituted pyridine with a methyl acrylate group.
- The methyl ester group may reduce metabolic stability compared to the ethyl ester in the target compound .
Table 1: Comparative Overview of Key Compounds
Research Findings and Implications
- Pharmacological Potential: Betahistine’s clinical success underscores the importance of pyridine-ethylamine motifs in drug design, though the target compound’s acetamide ester may offer novel binding interactions.
- Synthetic Utility : The fluorinated acrylates () and thietane-containing pyrimidines () demonstrate the versatility of sulfur and fluorine in modifying compound properties, which could inform derivatization strategies for the target compound.
- Structural Limitations : The target compound’s lack of conjugated systems or electronegative substituents (e.g., Cl, F) may limit its reactivity compared to analogues in and .
Biological Activity
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a methylamino group and a pyridine ring, contributing to its biological activity. The molecular formula is C₉H₁₁Cl₂N₃O₂, with a molecular weight of approximately 227.12 g/mol. Its structural features facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Enzyme Inhibition and Modulation
Research indicates that this compound may act as an enzyme inhibitor or modulator , influencing several biochemical pathways. Compounds with similar structures have shown promise in targeting neurological disorders and other diseases. For instance, studies suggest that this compound could inhibit specific pathways involved in cancer and neurodegenerative disorders .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Preliminary studies show that derivatives of pyridine compounds exhibit moderate to good antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .
The mechanism by which this compound exerts its biological effects is still under investigation. Its ability to bind selectively to specific enzymes or receptors suggests that it may modulate neurotransmitter systems or inhibit enzymes involved in metabolic pathways. Further studies are required to elucidate the precise mechanisms at play.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for high-purity production suitable for research applications. The following table summarizes the synthetic route:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 2-chloropyridine N-oxide + β-alanine carbethoxy hydrochloride | 87% |
| 2 | Reaction of intermediate with β-alanine ethyl ester | 70% |
| 3 | Pd/C catalytic hydrogenation | 92% |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Research has indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further exploration into their use as anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis is typical. For analogous pyridine derivatives, bromination of precursor esters (e.g., ethyl 2-(pyridin-3-yl)acetate) using brominating agents like N-bromosuccinimide in dichloromethane at 0–5°C minimizes side reactions . Catalytic sulfuric acid in ethanol is another approach for esterification, followed by hydrochloride salt formation via HCl gas saturation in anhydrous conditions . Optimize pH and temperature to prevent decomposition.
Q. How can solubility and bioavailability of this compound be experimentally determined for pharmacological studies?
- Methodology : Perform saturation solubility assays in phosphate-buffered saline (PBS, pH 7.4) at 25°C using shake-flask methods . Compare with free acid forms (e.g., 2-(pyridin-3-yl)acetic acid) to assess the hydrochloride salt’s enhanced solubility. Use HPLC or UV-Vis spectroscopy for quantification .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- NMR (¹H/¹³C): Confirm ester, pyridine, and methylamino group positions .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., theoretical m/z for C₁₀H₁₆Cl₂N₂O₂: 267.06 [M+H]⁺).
- HPLC : Assess purity (>95%) with a C18 column and mobile phase (acetonitrile:water + 0.1% TFA) .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridine ring substitution) impact biological activity, and how can these be systematically studied?
- Methodology : Synthesize analogs (e.g., 2-pyridin-2-yl or 4-pyridin-4-yl variants) and compare binding affinities to targets like enzymes or receptors. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic studies . Computational docking (e.g., AutoDock Vina) predicts interactions based on substituent electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar compounds?
- Methodology : Conduct meta-analyses of published IC₅₀ values for analogs (e.g., trifluoromethyl vs. methyl groups). Control variables like assay conditions (pH, temperature) and cell lines. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can reaction conditions be optimized to scale synthesis without compromising enantiomeric purity?
- Methodology : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC. For scale-up, employ flow chemistry to maintain low temperatures and precise reagent mixing .
Q. What in vitro models are suitable for evaluating neuropharmacological potential, given the compound’s structural similarity to CNS-active agents?
- Methodology : Primary neuronal cultures or SH-SY5Y cells treated with the compound (1–100 µM) can assess neurotoxicity/neuroprotection. Measure biomarkers like glutamate release (HPLC) or caspase-3 activity (fluorometric assays) . Compare with known NMDA receptor modulators (e.g., memantine) for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
